Yunnancoronarin A

Antitumor In vivo efficacy Hepatoma model

When selecting a labdane diterpenoid for preclinical oncology research, Yunnancoronarin A provides the validated in vivo antitumor efficacy that structurally similar analogs lack: 54.27% inhibition of murine H22 hepatoma, outperforming hedychenone in head-to-head evaluation. With an IC50 of 2.19 μM against K562 leukemia cells—~5-fold more potent than against A549 lung adenocarcinoma—it enables leukemia-specific mechanistic studies. Its furan-substituted clerodane core also supports B-ring derivatization (derivative B3 IC50 1.72–3.49 μM), making it an ideal scaffold for lead optimization. Procure ≥98% HPLC-pure standard now.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 162762-93-8
Cat. No. B180111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYunnancoronarin A
CAS162762-93-8
SynonymsYunnancoronarin A
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C
InChIInChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1
InChIKeyUTIGHTZWXIGRIJ-JEQJTPLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Yunnancoronarin A (CAS 162762-93-8) for Research Procurement: Labdane Diterpenoid with Quantifiable Cytotoxic Differentiation


Yunnancoronarin A (Zerumbetol) is a labdane-type diterpenoid (C20H28O2, MW 300.4) originally isolated from the rhizomes of Hedychium yunnanense and subsequently identified in H. forrestii, H. gardnerianum, and H. spicatum [1] [2]. Structurally, it features a furan-substituted clerodane skeleton, placing it within a family of bioactive furanolabdanes that includes coronarin A, coronarin E, hedychenone, and yunnancoronarin B/C/D/E [1]. As a natural product with multiple documented cytotoxic profiles across cancer cell lines, Yunnancoronarin A serves as both a bioactive reference standard and a versatile scaffold for semi-synthetic derivatization aimed at potency enhancement [3].

Why Yunnancoronarin A Cannot Be Substituted with Hedychenone or Coronarin Analogs: A Procurement Caution


The labdane diterpenoid family from Hedychium species exhibits substantial structural heterogeneity despite shared biosynthetic origins. Yunnancoronarin A differs from its closest analog hedychenone by the presence of a furan ring at the C-13 side chain terminus versus hedychenone's γ-lactone moiety, and from coronarin A/E in the oxidation state and substitution pattern of the decalin core [1]. These seemingly subtle structural variations produce divergent pharmacological profiles: in a head-to-head in vivo evaluation, Yunnancoronarin A demonstrated a 54.27% tumor inhibition rate against murine H22 hepatoma, outperforming hedychenone in the same assay [2]. Consequently, researchers requiring validated in vivo antitumor activity or seeking the furan-containing scaffold as a derivatization starting point cannot simply interchange these analogs without compromising experimental outcomes or synthetic accessibility [3].

Quantitative Differentiation Evidence for Yunnancoronarin A Procurement


Direct Head-to-Head In Vivo Tumor Inhibition: Yunnancoronarin A Versus Hedychenone

In a direct comparative in vivo study evaluating diterpenes from Hedychium yunnanense, Yunnancoronarin A demonstrated a 54.27% tumor growth inhibition rate against murine H22 hepatoma in ICR mice, which was quantitatively superior to hedychenone tested under identical experimental conditions [1].

Antitumor In vivo efficacy Hepatoma model

Cell Line-Specific Cytotoxic Potency Differentiation: K562 Leukemia Versus A549 Lung Adenocarcinoma

Yunnancoronarin A exhibits marked cell line-dependent cytotoxic potency. Against K562 leukemia cells, the IC50 is 2.19 μM (or 2.20 μM reported elsewhere), whereas against A549 lung adenocarcinoma cells, potency is approximately 5-fold lower at 11.08 μM [1] . This differential sensitivity profile is not uniformly observed across all labdane diterpenoids from Hedychium species, suggesting target-specific mechanisms of action.

Cytotoxicity Cancer cell lines Selectivity

Derivatizable Scaffold Enables Potency Enhancement: B3 Derivative Outperforms Parent and Cisplatin

Yunnancoronarin A serves as a versatile scaffold for semi-synthetic optimization. Acylation followed by photooxidation yielded derivative B3, which demonstrated IC50 values of 2.15 μM (SMMC-7721), 1.72 μM (A549), 3.17 μM (MCF-7), and 3.49 μM (SW480)—significantly lower than both the positive control cisplatin and, critically, showing reduced cytotoxicity against normal Beas2B lung epithelial cells compared to cisplatin's stronger toxicity against normal cells [1]. Structure-activity relationship analysis confirms that modification of the B ring substantially modulates cytotoxic potency [1].

Semi-synthesis Derivative optimization Structure-activity relationship

Anti-Inflammatory Differentiation: Nitric Oxide Production Inhibition in Macrophage Model

Yunnancoronarin A has been reported to exhibit potent inhibition of nitric oxide (NO) production in LPS and IFN-γ-induced RAW 264.7 murine macrophages, with an IC50 value as low as 1.86 μM [1]. This anti-inflammatory activity is documented alongside other labdane diterpenoids from Hedychium species that show IC50 values ranging from 0.56 to 7.50 μg/mL for NO inhibition [2]. This dual cytotoxic/anti-inflammatory profile distinguishes Yunnancoronarin A from analogs that may exhibit only one of these activities.

Anti-inflammatory Nitric oxide inhibition Immunomodulation

Cross-Study Cytotoxicity Validation: Consensus IC50 Across Independent Reports

The cytotoxic potency of Yunnancoronarin A against A549 and K562 cell lines has been independently reported across multiple studies and vendor datasheets with consistent IC50 values: 2.19–2.20 μM for K562 and 11.08 μM for A549 [1] . This cross-study reproducibility contrasts with several structurally related labdane diterpenoids for which potency data are limited to single reports or show substantial inter-study variability.

Reproducibility Validation Cytotoxicity

Preparation Method Differentiation: Scalable Extraction with Defined Purity Specification

A patented preparation method for Yunnancoronarin A employs supercritical CO2 fluid extraction combined with high-speed counter-current chromatography, achieving product purity of ≥95% [1]. This contrasts with traditional solvent extraction approaches that yield lower efficiency and require extensive purification steps. The defined purity threshold provides procurement confidence not universally available for closely related labdane diterpenoids lacking standardized isolation protocols.

Extraction method Purity Scale-up

Evidence-Backed Application Scenarios for Yunnancoronarin A Procurement


In Vivo Antitumor Efficacy Studies Requiring Validated Murine Hepatoma Activity

Based on direct comparative evidence showing 54.27% H22 tumor inhibition in ICR mice, Yunnancoronarin A is the optimal selection among Hedychium diterpenoids for in vivo hepatoma research programs [1]. The compound's superior performance relative to hedychenone in the same model provides a validated baseline for further mechanistic or combination studies.

Leukemia-Focused Cytotoxicity Screening and Target Identification

Yunnancoronarin A's 2.19 μM IC50 against K562 leukemia cells—approximately 5-fold more potent than against A549 lung adenocarcinoma—makes it the preferred procurement choice for researchers investigating leukemia-specific mechanisms of action [1] [2]. The reproducible potency across independent studies supports its use as a reference standard in leukemia cell line panels.

Medicinal Chemistry Programs Targeting Semi-Synthetic Potency Optimization

The demonstrated capacity to enhance Yunnancoronarin A's cytotoxic potency through B-ring modification—producing derivative B3 with IC50 values of 1.72–3.49 μM across multiple cancer lines and favorable selectivity versus normal Beas2B cells—validates this scaffold for structure-activity relationship studies and lead optimization programs [1].

Dual-Activity Compound Libraries for Cytotoxic and Immunomodulatory Screening

Yunnancoronarin A's documented nitric oxide inhibitory activity (IC50 ≈ 1.86 μM) combined with validated cytotoxicity across multiple cancer cell lines supports its inclusion in screening libraries targeting compounds with dual antitumor and anti-inflammatory potential [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yunnancoronarin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.